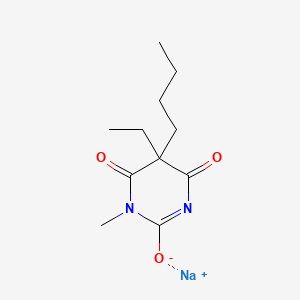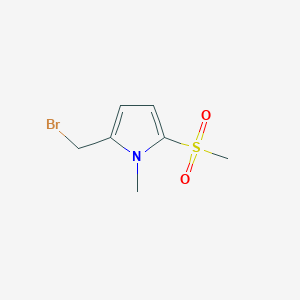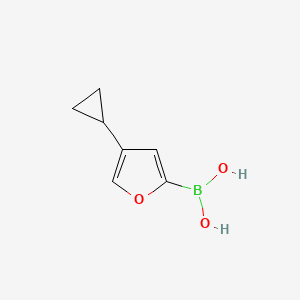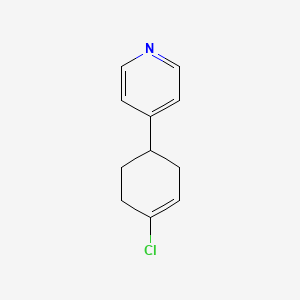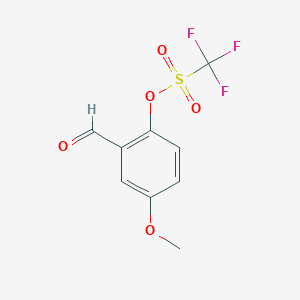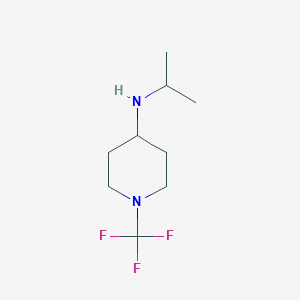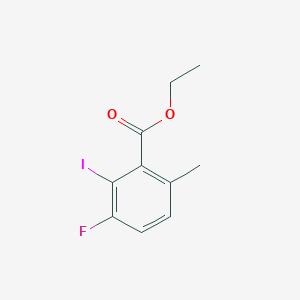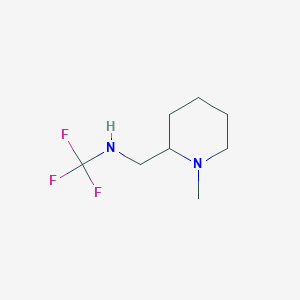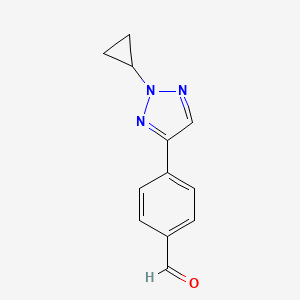
6-Fluoro-3,4-dihydro-1(2h)-quinolineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid is a fluorinated derivative of quinolineacetic acid. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, making it potentially useful in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoroquinoline with acetic anhydride under acidic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure safety and efficiency, with stringent quality control measures to maintain the consistency of the product.
化学反应分析
Types of Reactions
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide derivative.
Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
6-Fluoroquinoline: A precursor in the synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid.
3,4-Dihydroquinoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Quinolineacetic acid: The non-fluorinated version of the compound, with different chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
2-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-4-10-8(6-9)2-1-5-13(10)7-11(14)15/h3-4,6H,1-2,5,7H2,(H,14,15) |
InChI 键 |
LPZPWPAAMRROPA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)

![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)

